molecular formula C5H5BClNO2 B1587317 2-Chloropyridine-5-boronic acid CAS No. 444120-91-6

2-Chloropyridine-5-boronic acid

Cat. No. B1587317
M. Wt: 157.36 g/mol
InChI Key: WPAPNCXMYWRTTL-UHFFFAOYSA-N
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Description

2-Chloropyridine-5-boronic acid, also known as 2CPBA, is a versatile organic compound that has been widely used in scientific research applications. It is a colorless, odorless, and hygroscopic crystalline solid with a molecular weight of 169.96 g/mol. 2CPBA is a building block for a variety of organic compounds, and it has been used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, organoboronic acids, and organosilicon compounds. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Application

2-Chloropyridine-5-boronic acid can be used in boronic acid (BA)-mediated cis-diol conjugation, which is a type of reversible click reaction . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Method of Application

The method involves the use of boronic acid-based compounds in reversible click chemistries, specifically iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .

Results or Outcomes

The results of these applications are significant in the exploration of novel chemistries using boron to fuel emergent sciences . The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

2. Organic Synthesis and Pharmaceutical Intermediates

Application

2-Chloropyridine-5-boronic acid is used as a reagent in organic synthesis . It is also used as pharmaceutical intermediates .

Method of Application

One of the methods of application is in Suzuki-Miyaura coupling processes . This process involves the use of organoboron reagents and a palladium catalyst to form carbon-carbon bonds .

Results or Outcomes

The outcomes of these applications are significant in the field of organic synthesis and pharmaceuticals . The Suzuki-Miyaura coupling process is widely applied due to its mild and functional group tolerant reaction conditions .

3. Transition Metal Catalysed Carbon–Carbon Bond Forming Reaction

Application

2-Chloropyridine-5-boronic acid can be used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Method of Application

The method involves the use of organoboron reagents and a palladium catalyst to form carbon–carbon bonds . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Results or Outcomes

The outcomes of these applications are significant in the field of organic synthesis . The Suzuki–Miyaura coupling process is widely applied due to its mild and functional group tolerant reaction conditions .

4. Biomedical Devices

Application

2-Chloropyridine-5-boronic acid can be used in the development of biomedical devices . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .

Method of Application

The method involves the use of boronic acid-based compounds in reversible click chemistries, specifically iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .

Results or Outcomes

The results of these applications are significant in the exploration of novel chemistries using boron to fuel emergent sciences . The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

properties

IUPAC Name

(6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAPNCXMYWRTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397214
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine-5-boronic acid

CAS RN

444120-91-6
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-5-boronic acid
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Synthesis routes and methods I

Procedure details

In a flask replaced by nitrogen, tetrahydrofuran solution (80 g) of 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) was charged, and cooled at 10° C., and then n-hexane solution of n-butyllthium (15% by weight, 24.6 g, 57.5 mmol) was added dropwise at 10° C. Next, at 10° C., trimethoxyborane (5.7 g, 55.0 mmol) was added dropwise. After 30 minutes from adding dropwise, cooling bath was removed off, and the reaction mixture was stirred at room temperature overnight. However, 6-chloro-3-pyridylboronic acid could not be obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-2-chloropyridine was treated with n-BuLi (1.6 M in hexanes, 12.0 mL, 19.1 mmol), triisopropyl borate (4.8 mL, 20.9 mmol) and HCl(aq) (2.7 N, 16.8 mL) as for 1 to give the title compound 4 (1.7 g, 60% yield) as a pink solid: 1H NMR (CD3OD) δ 8.58 (br s, 1H), 7.95 (br d, J=6.7 Hz, 1H), 7.95 (d, J=8 Hz, 1H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PW Ondachi, AH Castro, JM Bartkowiak… - Journal of medicinal …, 2014 - ACS Publications
… ) As outlined in Scheme 1, the Suzuki cross-couplings of the haloboronic acids, that is, 2-fluoropyridine-5-boronic acid, 2-fluoropyridine-4-boronic acid, 2-chloropyridine-5-boronic acid, …
Number of citations: 13 pubs.acs.org
J Bexrud, M Lautens - Organic Letters, 2010 - ACS Publications
… Asymmetric hydroarylation of this compound with 2-chloropyridine-5-boronic acid would … Unfortunately, reaction with 2-chloropyridine-5-boronic acid generated less than 12% of the N-…
Number of citations: 88 pubs.acs.org
PW Ondachi, Z Ye, AH Castro, CW Luetje… - Bioorganic & medicinal …, 2015 - Elsevier
Over the last several years we have synthesized and studied the in vitro and in vivo nAChR pharmacological properties of epibatidine (4) analogs. In this study we report the synthesis, …
Number of citations: 1 www.sciencedirect.com
L Hu, RK Arafa, MA Ismail, A Patel, M Munde… - Bioorganic & medicinal …, 2009 - Elsevier
… acid 16a or 2-chloropyridine-5-boronic acid 16b in two step Suzuki coupling reactions. … -bromo-2-cyanopyridine 7a and 2-chloropyridine-5-boronic acid 16b to furnish the title compound …
Number of citations: 33 www.sciencedirect.com
WS Cheung, RJ Patch, MR Player - The Journal of Organic …, 2005 - ACS Publications
… To probe the effects of the coordinating ligand on regioselectivity, we examined six structurally diverse phosphines 14 in the reaction of 2-chloropyridine-5-boronic acid with Pd 2 (dba) 3 …
Number of citations: 131 pubs.acs.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
CA Jette - 2021 - search.proquest.com
… The reaction of 2chloropyridine-5-boronic acid did not give the desired product. 1H NMR spectra of the crude product mixture consisted mostly of solvent with a small amount of residual …
Number of citations: 2 search.proquest.com
RE Oliveira Filho, AT Omori - Journal of the Brazilian Chemical …, 2015 - SciELO Brasil
… Initially, the reaction of N-Boc-7-azanorbornene 146 with 2-chloropyridine-5-boronic acid 147 generated less than 12% of protected epibatidine 149. To circumvent the low reactivity of …
Number of citations: 5 www.scielo.br
G Szabó, BI Károlyi, AG Vaskó, A Potor… - ACS Chemical …, 2022 - ACS Publications
… Coupling of the more stable 2-chloropyridine-5-boronic acid (48) with 2-bromopyridine afforded the chloro intermediate 51. Finally, substitution of 51 with hydrazine hydrate followed by …
Number of citations: 1 pubs.acs.org
JM Bartolomé-Nebreda… - Journal of Medicinal …, 2015 - ACS Publications
… Suzuki–Miyaura cross-coupling of iodo derivative 15 with 2-chloropyridine-5-boronic acid afforded intermediate 23, key in order to prepare a variety of analogues as depicted in …
Number of citations: 19 pubs.acs.org

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